
N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
The exact mass of the compound N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of complex organic compounds, including derivatives similar to N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide, involves intricate chemical reactions that yield substances with potential biological activities. For instance, the synthesis, crystal structure, and biological activity of compounds with structural elements of furan and pyrazole have been explored, revealing insights into their potential applications in medicine and agriculture due to moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Antimicrobial Activity
Research on heteroaryl pyrazole derivatives, including those containing furan moieties, highlights their significant antimicrobial properties. By incorporating these moieties into chitosan to form Schiff bases, studies have shown that these compounds exhibit antimicrobial activity against a range of bacteria and fungi. This suggests the potential of furan and pyrazole-containing compounds in developing new antimicrobial agents (A. Hamed et al., 2020).
Antioxidant Activity
The investigation into pyrazole-acetamide derivatives emphasizes the role of hydrogen bonding in self-assembly processes, which significantly impacts their antioxidant activities. This research outlines the synthesis and characterization of novel compounds and their successful testing for antioxidant properties, suggesting a promising avenue for developing new antioxidant agents (K. Chkirate et al., 2019).
Anti-inflammatory and Antibacterial Agents
The microwave-assisted synthesis of novel pyrazoline derivatives has been explored for their potential as anti-inflammatory and antibacterial agents. This research demonstrates that certain synthesized compounds show significant activity in these areas, highlighting the therapeutic potential of furan and pyrazole-based compounds in treating inflammation and bacterial infections (P. Ravula et al., 2016).
Anticancer Activity
Studies have also extended to the synthesis of fluoro substituted benzo[b]pyran compounds, indicating their efficacy in anti-lung cancer activity. This suggests the potential application of such compounds in developing new therapeutic strategies against lung cancer (A. G. Hammam et al., 2005).
properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14(26)23-17-7-2-5-15(11-17)18-12-19(16-6-3-9-22-13-16)25(24-18)21(27)20-8-4-10-28-20/h2-11,13,19H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIYSLQFWZBKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CN=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

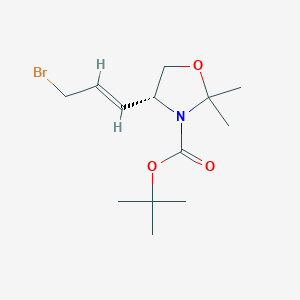
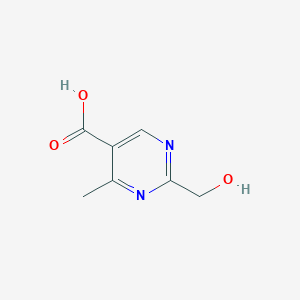
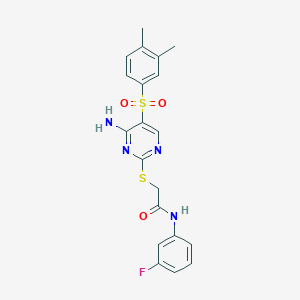
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)
![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)
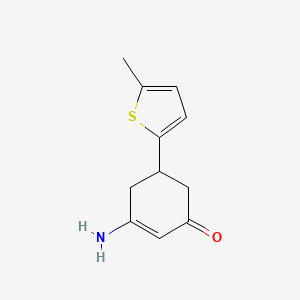

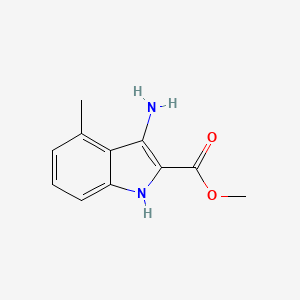


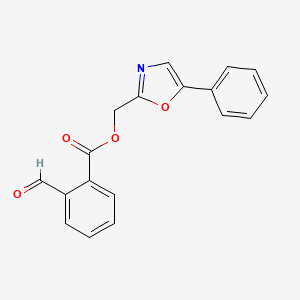
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)